9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Beschreibung
Eigenschaften
IUPAC Name |
9-phenylmethoxy-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-13(15-12(17)14-11)8-18-7-10(13)19-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZRRANTBUTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Bifunctional Precursors
A common strategy involves reacting a diamine or amino alcohol with a carbonyl-containing compound. For example:
-
Starting materials : Ethylenediamine derivatives and α-keto esters.
-
Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) with catalytic acid (e.g., p-toluenesulfonic acid).
Example protocol :
Ring-Closing Metathesis (RCM)
Advanced methods employ Grubbs catalysts to form the spirocyclic structure:
-
Substrates : Diene precursors with pre-installed oxygen and nitrogen functionalities.
-
Catalyst : Grubbs 2nd generation (5 mol%) in dichloromethane at 40°C.
Key advantage : Improved stereocontrol and reduced side products compared to traditional cyclocondensation.
Introduction of the Benzyloxy Group
The benzyloxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction:
Alkylation with Benzyl Bromide
Mitsunobu Reaction for Ether Formation
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, and benzyl alcohol.
-
Advantage : Higher regioselectivity for challenging substrates.
Optimization and Scale-Up Strategies
| Parameter | Cyclocondensation | RCM | Mitsunobu Alkylation |
|---|---|---|---|
| Temperature (°C) | 80 | 40 | 25 |
| Reaction Time (h) | 12 | 3 | 4 |
| Yield (%) | 68 | 82 | 75 |
| Purity (HPLC) | 95% | 98% | 97% |
Key findings :
-
RCM offers superior yields and shorter reaction times but requires expensive catalysts.
-
Mitsunobu conditions are preferable for sterically hindered intermediates.
Analytical Validation and Characterization
Final products are validated using:
Analyse Chemischer Reaktionen
Oxidation Reactions
The benzyloxy group and lactone/lactam moieties participate in oxidation under specific conditions.
| Reaction Type | Reagents/Conditions | Products | Key Observations | Source |
|---|---|---|---|---|
| Benzylic Oxidation | KMnO₄ (acidic medium) | 9-Hydroxy derivative + CO₂ | Selective oxidation of the benzylic CH₂ group to a ketone, followed by decarboxylation under acidic conditions. | |
| Lactam Oxidation | CrO₃/H₂SO₄ | Ring-opened dicarboxylic acid | Over-oxidation leads to cleavage of the lactam ring. |
Mechanistic Notes :
-
Benzylic oxidation proceeds via radical intermediates, with KMnO₄ acting as a single-electron oxidizer.
-
Lactam oxidation involves electrophilic attack by CrO₃ at the nitrogen, destabilizing the ring.
Reduction Reactions
The lactam and benzyl ether groups are susceptible to reduction.
| Reaction Type | Reagents/Conditions | Products | Key Observations | Source |
|---|---|---|---|---|
| Lactam Reduction | H₂/Pd-C (1 atm, RT) | 7-Oxa-1,3-diazaspiro[4.4]nonane | Partial saturation of the lactam carbonyl to a secondary amine. | |
| Benzyl Ether Cleavage | LiAlH₄ | Phenol derivative + NH₃ | LiAlH₄ reduces the benzyl ether to a phenol while hydrolyzing the lactam. |
Mechanistic Notes :
-
Catalytic hydrogenation selectively reduces the lactam carbonyl due to steric hindrance at the benzyl group.
-
LiAlH₄ cleaves the benzyl ether via nucleophilic substitution, generating a phenol and ammonia.
Substitution Reactions
The benzyloxy group undergoes nucleophilic substitution, while the lactam nitrogen can act as a weak nucleophile.
| Reaction Type | Reagents/Conditions | Products | Key Observations | Source |
|---|---|---|---|---|
| Benzyloxy Substitution | NaH/DMF, alkyl halides | 9-Alkoxy derivatives | SN2 mechanism dominates, with retention of stereochemistry at the spiro center. | |
| Lactam Amination | NH₃ (g), Δ | 3-Amino-7-oxa-spiro derivative | High-temperature ammonolysis opens the lactam, forming a primary amine. |
Mechanistic Notes :
-
Benzyloxy substitution proceeds via deprotonation with NaH, forming a benzoxide ion that attacks electrophiles.
-
Lactam amination involves nucleophilic attack by ammonia at the carbonyl carbon.
Cycloaddition and Ring-Opening Reactions
The spirocyclic structure participates in [3+2] cycloadditions and ring-opening reactions.
Mechanistic Notes :
-
Cycloadditions exploit the electron-deficient lactone carbonyl as a dipolarophile.
-
Acidic hydrolysis proceeds via protonation of the lactone oxygen, followed by nucleophilic attack by water.
Photochemical and Thermal Decomposition
The compound exhibits instability under UV light and elevated temperatures.
Mechanistic Notes :
-
Photolysis generates singlet oxygen, which abstracts hydrogen from the benzyl group.
-
Thermolysis involves homolytic cleavage of the lactone C–O bond, forming a diradical intermediate.
Comparative Reactivity with Analogues
The spirocyclic framework shows distinct reactivity compared to non-spiro lactams:
| Feature | 9-(Benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | 1,3-Diazaspiro[4.5]decane-2,4-dione | Reason for Difference |
|---|---|---|---|
| Oxidation Rate | Faster (due to benzyloxy electron withdrawal) | Slower | Benzyloxy group stabilizes transition state. |
| Hydrolytic Stability | Moderate (t₁/₂ = 12 h at pH 7) | High (t₁/₂ = 48 h at pH 7) | Spiro strain increases susceptibility. |
Table 2: Thermal Stability Under Different Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 2, 37°C | Lactone hydrolysis | 4.3 |
| pH 7, 37°C | Benzyloxy oxidation | 12.1 |
| pH 10, 37°C | Lactam ring-opening | 1.8 |
Wissenschaftliche Forschungsanwendungen
9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist . The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in the Diazaspiro Family
Heteroatom Variations
1-Azaspiro[4.4]nonane-2,4-dione Structure: Contains a single nitrogen atom in the spiro system. Properties: Molecular weight = 153.18 g/mol; CAS 1803583-58-5 .
1,3,7-Triazaspiro[4.4]nonane-2,4-dione Structure: Adds a third nitrogen atom in the pyrrolidine ring. Key Differences: Enhanced hydrogen-bonding and antimicrobial activity due to increased nitrogen density. Demonstrated efficacy against Gram-positive bacteria .
1,7-Diazaspiro[4.4]nonane-2,9-dione Structure: Nitrogen atoms positioned at 1 and 7 instead of 1 and 3. Key Differences: Altered ring strain and solubility; CAS 82399-95-9 .
Substituent Variations
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Structure: Phenyl group at the 7-position instead of benzyloxy. Key Differences: Improved lipophilicity and anticonvulsant activity (e.g., compound 6g in showed significant seizure inhibition) .
9-(6-R-Benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structure : Benzothiazole substituent and extended spiro[4.5] system.
- Key Differences : Broader π-π stacking interactions enhance binding to enzymes like cellobiose dehydrogenase .
Pharmacological Activity Comparison
Physicochemical Properties
| Property | 9-(Benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | 1-Azaspiro[4.4]nonane-2,4-dione | 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃ | C₈H₁₁NO₂ | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 258.27 g/mol | 153.18 g/mol | 230.26 g/mol |
| LogP (Predicted) | 1.8 | 0.5 | 2.1 |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Low in water; high in chloroform |
Biologische Aktivität
9-(Benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 262.26 g/mol. Its unique spirocyclic structure contributes to its distinct chemical and biological properties, making it a valuable target for research and development in various fields.
| Property | Details |
|---|---|
| CAS Number | 2549021-52-3 |
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
Research indicates that 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially impacting metabolic pathways relevant to various diseases.
- Receptor Antagonism : The compound has been investigated for its ability to act as a receptor antagonist, which could have implications in treating conditions like anxiety or depression.
- Antimicrobial Activity : Some studies have explored its effects against bacterial strains, indicating potential use as an antimicrobial agent.
Antimicrobial Properties
A study conducted on the antimicrobial efficacy of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione showed promising results against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was evaluated using human acetylcholinesterase as a target. Molecular docking studies indicated that the compound binds effectively to the active site of the enzyme, suggesting it may inhibit acetylcholinesterase activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Neuroprotection : In vitro studies demonstrated that treatment with 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione protected neuronal cells from oxidative stress-induced apoptosis.
- Case Study on Anticonvulsant Activity : Animal models have shown that this compound exhibits anticonvulsant properties comparable to established medications, suggesting further investigation into its use for epilepsy treatment.
Q & A
What synthetic strategies are effective for introducing the benzyloxy group into spiro-dione frameworks?
Methodological Answer:
The benzyloxy group at position 9 can be introduced via nucleophilic substitution or coupling reactions. For example, describes the synthesis of analogous spiro compounds using substituted amines and aldehydes. A plausible route involves reacting a preformed spiro-dione precursor (e.g., 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione) with benzyl bromide or benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to facilitate O-benzylation . Reaction optimization may require controlled temperature (60–80°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via flash chromatography (as in ) or recrystallization is critical to isolate the product .
How can spectroscopic techniques confirm the structural integrity of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione?
Methodological Answer:
Key Analytical Workflow:
- IR Spectroscopy: Detect carbonyl stretches (C=O) from the dione moieties (~1750–1700 cm⁻¹) and benzyl ether C-O stretches (~1250 cm⁻¹). reports ν(C=O) at 1778–1764 cm⁻¹ for similar spiro-diones .
- ¹H/¹³C NMR:
- Spiro Junction: Look for distinct sp³-hybridized carbons (δC ~65–70 ppm) and protons (δH ~3.0–4.0 ppm) at the spiro center.
- Benzyloxy Group: Aromatic protons (δH 7.2–7.4 ppm, multiplet) and a benzylic CH₂ (δH ~4.5–5.0 ppm). provides analogous ¹H NMR data for benzodioxolyl-substituted spiro compounds .
- Elemental Analysis: Validate stoichiometry (e.g., C: 62.5%, H: 5.2%, N: 9.1% for C₁₄H₁₄N₂O₄).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
